3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a furan ring, a methoxyphenyl group, and a hydroxyamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 4-methoxyaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-N-hydroxy-N-(4-chlorophenyl)prop-2-enamide
- 3-(Furan-2-yl)-N-hydroxy-N-(4-fluorophenyl)prop-2-enamide
- 3-(Furan-2-yl)-N-hydroxy-N-(4-bromophenyl)prop-2-enamide
Uniqueness
3-(Furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
110606-21-8 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-hydroxy-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-4-11(5-7-12)15(17)14(16)9-8-13-3-2-10-19-13/h2-10,17H,1H3 |
InChI Key |
NDUIVJYRUOUATL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C=CC2=CC=CO2)O |
Origin of Product |
United States |
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